Isopropyl 2-(2,4-dichlorophenoxy)propionate

Description

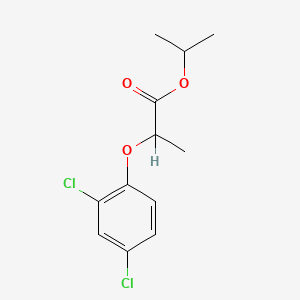

Isopropyl 2-(2,4-dichlorophenoxy)propionate is an ester derivative of dichlorprop-P [(2R)-2-(2,4-dichlorophenoxy)propionic acid], a synthetic auxin herbicide used for broadleaf weed control in cereals and other crops. The compound’s structure consists of a chiral propionic acid backbone with a 2,4-dichlorophenoxy substituent and an isopropyl ester group (Figure 1). This esterification enhances lipid solubility, improving foliar absorption and systemic translocation in plants compared to the free acid form .

Chemical Formula: C₁₂H₁₄Cl₂O₃

CAS Registry Number: 26306-64-9 (base acid); specific CAS for the isopropyl ester is inferred from structural analogs .

Applications: Primarily used in agriculture for selective weed control, leveraging its auxin-mimicking activity to disrupt plant growth .

Properties

CAS No. |

61961-10-2 |

|---|---|

Molecular Formula |

C12H14Cl2O3 |

Molecular Weight |

277.14 g/mol |

IUPAC Name |

propan-2-yl 2-(2,4-dichlorophenoxy)propanoate |

InChI |

InChI=1S/C12H14Cl2O3/c1-7(2)16-12(15)8(3)17-11-5-4-9(13)6-10(11)14/h4-8H,1-3H3 |

InChI Key |

XHHBHDZZDQFOBK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of isopropyl 2-(2,4-dichlorophenoxy)propionate typically involves the esterification of 2-(2,4-dichlorophenoxy)propionic acid with isopropanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions to achieve a high yield . Industrial production methods may involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Isopropyl 2-(2,4-dichlorophenoxy)propionate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Isopropyl 2-(2,4-dichlorophenoxy)propionate is an herbicide used in agriculture to control broadleaf weeds and enhance crop yield and quality . It is a compound studied in diverse fields, including agriculture, pharmaceuticals, environmental science, material science, and analytical chemistry .

Scientific Research Applications

Agriculture: Isopropyl 2-(2,4-dichlorophenoxy)propionate, like 2-(2,4-Dichlorophenoxy)propionic acid, is used as a selective herbicide that is effective against broadleaf weeds in agriculture . These herbicides enhance crop yields in agriculture . 2,4-Dichlorophenoxyacetic acid (2,4-D), a related compound, is a common systemic herbicide used globally for broadleaf weed control in various applications, including lawns, turf, no-till farming, and rights-of-way maintenance .

Pharmaceuticals: 2-(2,4-Dichlorophenoxy)propionic acid is studied for potential anti-inflammatory properties, which may contribute to developing new medications for conditions like arthritis .

Environmental Science: Researchers utilize 2-(2,4-Dichlorophenoxy)propionic acid to assess the impact of chemical pollutants on ecosystems and establish guidelines for safe chemical use .

Material Science: This compound is explored for creating advanced materials, particularly coatings resistant to environmental degradation .

Analytical Chemistry: 2-(2,4-Dichlorophenoxy)propionic acid is used as a standard in analytical techniques to accurately quantify similar compounds in complex mixtures .

Safety and Toxicity

2-(2,4-Dichlorophenoxy) Propionic Acid can affect individuals through inhalation and skin absorption . It should be handled as a potential carcinogen with extreme caution . Exposure can cause skin and eye irritation, and breathing it in can irritate the nose, throat, and lungs, leading to coughing, wheezing, and shortness of breath . Additional symptoms of exposure include fever, nausea, vomiting, diarrhea, stomach pain, and poor appetite. High or repeated exposure may result in headache, fatigue, muscle weakness, twitching, and convulsions .

Mechanism of Action

The mechanism of action of isopropyl 2-(2,4-dichlorophenoxy)propionate involves its interaction with specific molecular targets. In biological systems, it can act as a herbicide by disrupting the growth of plants through interference with essential biochemical pathways . The compound’s molecular targets include enzymes involved in the synthesis of amino acids and other vital compounds .

Comparison with Similar Compounds

Chemical Structure and Functional Groups

Isopropyl 2-(2,4-dichlorophenoxy)propionate belongs to the phenoxypropionate herbicide family, characterized by a phenoxy group attached to a propionic acid backbone. Key structural analogs include:

| Compound Name | Ester Group | Substituents | CAS Number | Molecular Formula |

|---|---|---|---|---|

| Isopropyl 2-(2,4-dichlorophenoxy)propionate | Isopropyl (C₃H₇O) | 2,4-dichlorophenoxy | N/A (inferred) | C₁₂H₁₄Cl₂O₃ |

| 2-Ethylhexyl 2-(2,4-dichlorophenoxy)propionate | 2-Ethylhexyl | 2,4-dichlorophenoxy | 79270-78-3 | C₁₇H₂₄Cl₂O₃ |

| Isooctyl 2-(2,4-dichlorophenoxy)propionate | Isooctyl (C₈H₁₇O) | 2,4-dichlorophenoxy | 28631-35-8 | C₁₇H₂₄Cl₂O₃ |

| Dichlorprop-P (free acid) | –COOH | 2,4-dichlorophenoxy | 120-36-5 | C₉H₈Cl₂O₃ |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | –COOH | 2,4-dichlorophenoxy | 94-75-7 | C₈H₆Cl₂O₃ |

Key Differences :

Physicochemical Properties

| Property | Isopropyl Ester | 2-Ethylhexyl Ester | Free Acid (Dichlorprop-P) | 2,4-D (Free Acid) |

|---|---|---|---|---|

| Water Solubility | Low (<10 mg/L) | Very low (<1 mg/L) | Moderate (350 mg/L) | 890 mg/L |

| Log P (Octanol-Water) | ~3.5 (estimated) | ~5.0 | 2.8 | 2.6 |

| Vapor Pressure | 1.2 × 10⁻⁴ Pa | 6.5 × 10⁻⁵ Pa | 3.0 × 10⁻³ Pa | 1.4 × 10⁻⁵ Pa |

| Hydrolysis Half-Life | 5–10 days (pH 7) | >30 days (pH 7) | Stable | 10–20 days |

Key Findings :

Herbicidal Activity and Selectivity

- Isopropyl Ester : Rapid foliar absorption with moderate translocation; effective against Galium aparine and Stellaria media at 200–400 g/ha .

- 2-Ethylhexyl Ester : Greater rainfastness due to higher lipophilicity, but slower metabolic activation to the active acid form .

- Free Acid (Dichlorprop-P) : Immediate activity but prone to wash-off; requires formulation adjuvants for efficacy .

- 2,4-D : Broader spectrum but less selective in cereals; higher volatility increases drift risk .

Environmental and Toxicological Profiles

| Parameter | Isopropyl Ester | 2-Ethylhexyl Ester | Free Acid (Dichlorprop-P) |

|---|---|---|---|

| Soil Half-Life | 14–21 days | 30–60 days | 7–14 days |

| Acute Oral Toxicity (Rat LD₅₀) | >2,000 mg/kg | >5,000 mg/kg | 640 mg/kg |

| Ecotoxicity (Daphnia magna EC₅₀) | 2.5 mg/L | 0.8 mg/L | 12 mg/L |

Biological Activity

Isopropyl 2-(2,4-dichlorophenoxy)propionate, commonly known as a derivative of the herbicide 2,4-Dichlorophenoxyacetic Acid (2,4-D), exhibits notable biological activity primarily associated with its herbicidal properties. This article explores its biological effects, mechanisms of action, and relevant case studies that highlight its impact on human health and the environment.

Chemical Structure and Properties

Isopropyl 2-(2,4-dichlorophenoxy)propionate is an ester compound derived from 2,4-D. Its chemical structure includes a dichlorophenoxy group, which is responsible for its herbicidal activity. The compound is known for its selective action against broadleaf weeds while being less harmful to grasses and conifers.

The biological activity of Isopropyl 2-(2,4-dichlorophenoxy)propionate primarily involves its interaction with plant growth regulators. It mimics the natural plant hormone auxin, leading to uncontrolled growth in target plants. This mechanism results in the disruption of normal physiological processes, ultimately causing plant death.

Key Mechanisms:

- Auxin Mimicry : The compound acts as a synthetic auxin, promoting excessive growth in broadleaf plants.

- Cell Division Disruption : It interferes with normal cell division processes in plants, leading to abnormal growth patterns.

- Photosynthesis Inhibition : Studies suggest that high concentrations may inhibit photosynthesis in susceptible species.

Toxicological Profile

The toxicological profile of Isopropyl 2-(2,4-dichlorophenoxy)propionate reveals significant insights into its potential health impacts on humans and animals. Research indicates that exposure can lead to various health effects:

- Acute Toxicity : Symptoms of poisoning can include nausea, vomiting, diarrhea, and in severe cases, rhabdomyolysis and neurotoxicity .

- Chronic Effects : Long-term exposure has been linked to potential reproductive toxicity and developmental effects in animal studies .

- Kidney Damage : The kidneys appear to be a primary target organ for toxicity .

Case Study 1: Acute Poisoning Incident

A documented case involved a 65-year-old male who ingested a significant amount of 2,4-D herbicide. Initial treatment included gastric lavage and atropine administration. The patient exhibited symptoms consistent with severe poisoning but improved significantly after urinary alkalinization was initiated . This case underscores the importance of prompt medical intervention in cases of suspected herbicide poisoning.

Case Study 2: Epidemiological Review

A review of epidemiological studies indicated that occupational exposure to 2,4-D is positively correlated with adverse health outcomes. Workers involved in mixing and applying the herbicide showed elevated urinary levels of 2,4-D compared to the general population . This highlights the need for protective measures among agricultural workers.

Research Findings

Recent studies have focused on the degradation and environmental impact of Isopropyl 2-(2,4-dichlorophenoxy)propionate:

- Microbial Degradation : Research indicates that certain bacteria can effectively degrade this compound, suggesting potential bioremediation strategies for contaminated environments .

- Environmental Persistence : The half-life of Isopropyl 2-(2,4-dichlorophenoxy)propionate varies significantly based on environmental conditions; it is approximately 17 hours at pH 9 but can extend up to 710 days at pH 6 .

Comparative Table of Biological Effects

Q & A

Basic Question: What are the critical considerations for optimizing synthetic routes to Isopropyl 2-(2,4-dichlorophenoxy)propionate?

Answer:

Synthesis optimization requires addressing steric hindrance from the isopropyl ester group and ensuring regioselectivity during phenoxypropionate formation. Key steps include:

- Catalyst selection : Use acid catalysts (e.g., H₂SO₄) to promote esterification while minimizing side reactions with oxidizing agents or metals .

- Temperature control : Maintain reaction temperatures below 40°C to prevent decomposition of the dichlorophenoxy moiety .

- Purification : Employ column chromatography with non-polar solvents (hexane:ethyl acetate) to isolate the ester from unreacted 2,4-dichlorophenol derivatives .

Basic Question: How should researchers safely handle and store Isopropyl 2-(2,4-dichlorophenoxy)propionate in laboratory settings?

Answer:

Safe handling protocols involve:

- Storage : Use airtight containers in cool (<25°C), dry environments to prevent hydrolysis. Avoid proximity to oxidizing agents (e.g., peroxides) or metal catalysts, which may induce decomposition .

- Exposure mitigation : Conduct routine air sampling (OSHA 29 CFR 1910.1020) and use fume hoods during weighing or solution preparation .

- Spill management : Neutralize residues with sodium bicarbonate before disposal to avoid environmental release .

Basic Question: What analytical methods are recommended for quantifying Isopropyl 2-(2,4-dichlorophenoxy)propionate in environmental samples?

Answer:

- HPLC-UV/Vis : Use a C18 column with a mobile phase of acetonitrile:water (70:30 v/v) at 230 nm detection. Retention time typically ranges 8–10 minutes .

- GC-MS : Derivatize the compound with BSTFA to enhance volatility. Monitor for m/z 250 (base peak) and 252 (Cl isotopic signature) .

- Calibration : Prepare standards in methanol to avoid matrix interference, with a detection limit of 0.1 ppm .

Basic Question: How can researchers assess the stability of Isopropyl 2-(2,4-dichlorophenoxy)propionate under varying pH conditions?

Answer:

- Hydrolysis studies : Incubate the compound in buffered solutions (pH 4–9) at 25°C. Monitor degradation via HPLC every 24 hours.

- Kinetic analysis : Calculate half-lives using first-order kinetics. The ester group hydrolyzes rapidly at pH >8, forming 2-(2,4-dichlorophenoxy)propionic acid .

- Isotopic labeling : Use deuterated analogs (e.g., (±)-2-(2,4-Dichlorophenoxy-d₃)propionic acid) to track degradation pathways .

Advanced Question: What experimental strategies resolve contradictions in enantiomer-specific bioactivity data for Isopropyl 2-(2,4-dichlorophenoxy)propionate?

Answer:

- Chiral separation : Employ chiral HPLC columns (e.g., Chiralpak IA) with n-hexane:isopropanol (90:10) to isolate R- and S-enantiomers. Verify purity via circular dichroism .

- Bioassay design : Compare herbicidal activity of isolated enantiomers on model plants (e.g., Arabidopsis). The R-enantiomer typically exhibits 10-fold higher activity due to auxin mimicry .

- Metabolite profiling : Use LC-QTOF-MS to identify enantiomer-specific degradation products in soil microcosms .

Advanced Question: What mechanisms explain the environmental persistence of Isopropyl 2-(2,4-dichlorophenoxy)propionate in anaerobic soils?

Answer:

- Microbial degradation : Under anaerobic conditions, reductive dechlorination by Dehalococcoides spp. converts 2,4-dichlorophenoxy to 2-chlorophenoxy, slowing degradation .

- Sorption studies : Measure soil organic carbon-water partitioning coefficients (Koc). High Koc values (>500 L/kg) correlate with persistence in clay-rich soils .

- Photolysis resistance : The isopropyl group reduces UV absorption, limiting photodegradation in surface waters .

Advanced Question: How can computational modeling predict structure-activity relationships (SAR) for Isopropyl 2-(2,4-dichlorophenoxy)propionate derivatives?

Answer:

- Docking simulations : Use AutoDock Vina to model interactions with auxin-binding protein 1 (ABP1). Key residues (e.g., Trp151) stabilize the dichlorophenoxy moiety .

- QSAR analysis : Train models with descriptors like logP and molar refractivity. Derivatives with electron-withdrawing groups (e.g., –NO₂) show enhanced herbicidal activity .

- Free energy calculations : Apply molecular dynamics (MD) to estimate binding affinities for novel esters .

Advanced Question: What methodologies address cross-reactivity in immunoassays for detecting Isopropyl 2-(2,4-dichlorophenoxy)propionate metabolites?

Answer:

- Antibody optimization : Generate monoclonal antibodies against the 2,4-dichlorophenoxy hapten. Screen for cross-reactivity with structurally similar compounds (e.g., 2,4-DB) using ELISA .

- Sample cleanup : Solid-phase extraction (SPE) with Florisil cartridges removes interfering phenoxyalkanoic acids .

- Confirmatory analysis : Validate positive results via LC-MS/MS with MRM transitions (e.g., 250→162 for propionic acid derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.